rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride
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Overview
Description
rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride is a synthetic compound with a complex molecular structure
Preparation Methods
The synthesis of rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride involves multiple steps. The synthetic route typically includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the amino group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with carboxylic acid derivatives.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques like flow chemistry and microreactor systems .
Chemical Reactions Analysis
rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
(2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid: This compound is structurally related and has similar synthetic routes and applications.
Lamivudine: A nucleoside analog with similar biological activities and therapeutic potential.
Emtricitabine: Another nucleoside analog used as an antiviral agent.
Properties
Molecular Formula |
C18H27ClN2O2 |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
(2S,5R)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-20(15-9-7-14(19)8-10-15)18(21)17-12-11-16(22-17)13-5-3-2-4-6-13;/h2-6,14-17H,7-12,19H2,1H3;1H/t14?,15?,16-,17+;/m1./s1 |
InChI Key |
TYOOMXVDGRXVJG-DWLWHUCUSA-N |
Isomeric SMILES |
CN(C1CCC(CC1)N)C(=O)[C@@H]2CC[C@@H](O2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN(C1CCC(CC1)N)C(=O)C2CCC(O2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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